molecular formula C13H16Cl2N2O B14679619 3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine CAS No. 33235-85-7

3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine

Cat. No.: B14679619
CAS No.: 33235-85-7
M. Wt: 287.18 g/mol
InChI Key: YNBCYQOZRYKLMD-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of a dichloroethoxybenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,6-dichlorobenzyl chloride with ethoxyamine to form the intermediate, which is then cyclized with a suitable pyrimidine precursor under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anticancer or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by targeting specific enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Another pyrimidine derivative with similar chemical properties.

    2,6-Dichlorobenzylamine: Shares the dichlorobenzyl group but differs in the core structure.

    Ethoxybenzylamine: Contains the ethoxybenzyl group but lacks the pyrimidine ring.

Uniqueness

3,4,5,6-Tetrahydro-2-(2,6-dichloro-alpha-ethoxybenzyl)pyrimidine is unique due to the combination of the pyrimidine ring with the dichloroethoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

33235-85-7

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)-ethoxymethyl]-1,4,5,6-tetrahydropyrimidine

InChI

InChI=1S/C13H16Cl2N2O/c1-2-18-12(13-16-7-4-8-17-13)11-9(14)5-3-6-10(11)15/h3,5-6,12H,2,4,7-8H2,1H3,(H,16,17)

InChI Key

YNBCYQOZRYKLMD-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=C(C=CC=C1Cl)Cl)C2=NCCCN2

Origin of Product

United States

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